molecular formula C18H20N2O2S B4650109 N-[3-(acetylamino)phenyl]-2-(propylthio)benzamide

N-[3-(acetylamino)phenyl]-2-(propylthio)benzamide

Cat. No. B4650109
M. Wt: 328.4 g/mol
InChI Key: FWADGMLWGPNSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-(propylthio)benzamide, also known as APB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. APB is a member of the benzamide family of compounds and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(propylthio)benzamide is complex and not fully understood. It is thought to act as a modulator of ion channels and receptors, altering their activity and function. This compound has been shown to bind to the TRPV1 channel and the GABA-A receptor, among others, and alter their activity in a dose-dependent manner.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the ion channel or receptor it is acting on. It has been shown to modulate pain sensation, regulate anxiety and sleep, and have potential applications in the treatment of neurological disorders. This compound has also been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(acetylamino)phenyl]-2-(propylthio)benzamide in lab experiments is its ability to selectively modulate the activity of specific ion channels and receptors. This allows researchers to study the function of these channels and receptors in a controlled manner. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-[3-(acetylamino)phenyl]-2-(propylthio)benzamide. One area of interest is the development of more selective and potent analogs of this compound that can be used to study the function of specific ion channels and receptors. Another area of interest is the potential applications of this compound in the treatment of neurological disorders such as epilepsy and neuropathic pain. Finally, there is also interest in the potential antioxidant properties of this compound and its potential applications in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a range of biochemical and physiological effects and has been shown to modulate the activity of several ion channels and receptors. This compound has potential applications in the treatment of neurological disorders and may have antioxidant properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research and medicine.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(propylthio)benzamide has been used extensively in scientific research as a tool to study the function of various ion channels and receptors. It has been shown to modulate the activity of several ion channels, including the TRPV1 channel, which is involved in pain sensation, and the GABA-A receptor, which is involved in the regulation of anxiety and sleep. This compound has also been shown to have potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-propylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-3-11-23-17-10-5-4-9-16(17)18(22)20-15-8-6-7-14(12-15)19-13(2)21/h4-10,12H,3,11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWADGMLWGPNSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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